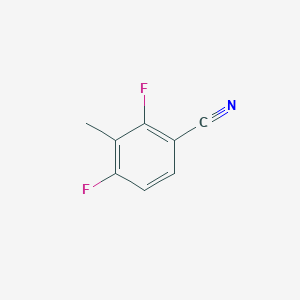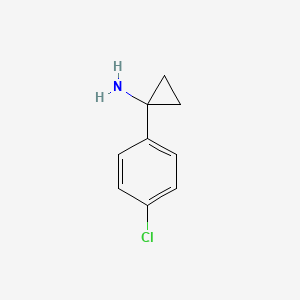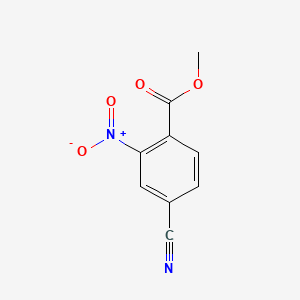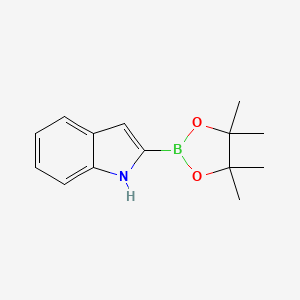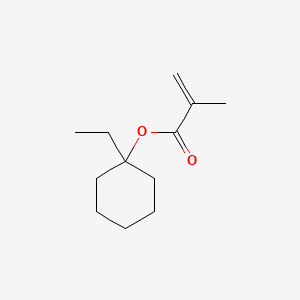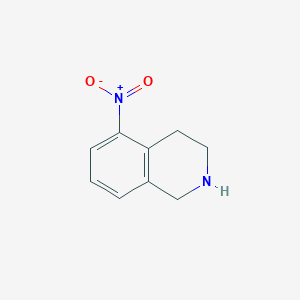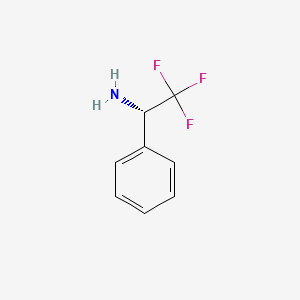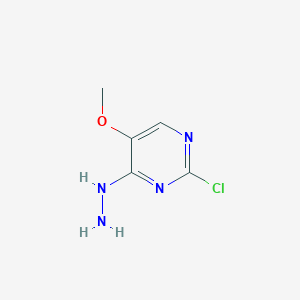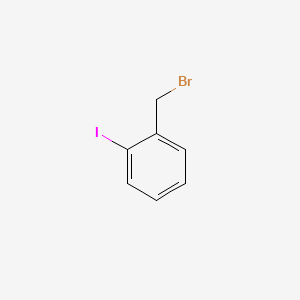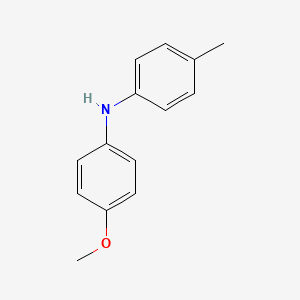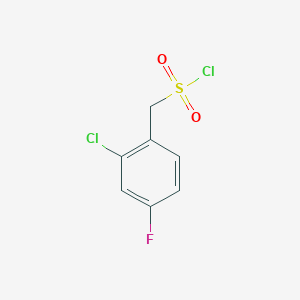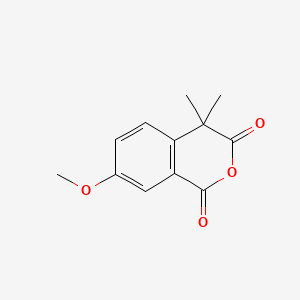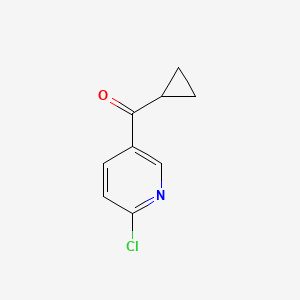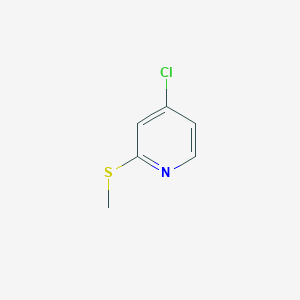
4-Chloro-2-(methylsulfanyl)pyridine
説明
“4-Chloro-2-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C6H6ClNS . It has a molecular weight of 159.64 .
Synthesis Analysis
The synthesis of pyridines and related compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The InChI code for “4-Chloro-2-(methylsulfanyl)pyridine” is 1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-2-(methylsulfanyl)pyridine” is a solid at room temperature . It has a predicted boiling point of 236.9±25.0 °C and a predicted density of 1.28±0.1 g/cm3 . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .科学的研究の応用
Spin-Crossover and Crystallographic Phase Changes
The compound 4-Chloro-2-(methylsulfanyl)pyridine, upon oxidation, yields derivatives that are utilized in studying the interplay between spin-crossover and crystallographic phase changes in Iron(II) complexes. This research highlights how such derivatives undergo abrupt spin-transition and hysteretic crystallographic phase changes, demonstrating the compound's utility in the exploration of spin-crossover phenomena in inorganic chemistry (Cook et al., 2015).
Green Chemistry in Drug Synthesis
4-Chloro-2-(methylsulfanyl)pyridine is instrumental in green chemistry, particularly in synthesizing intermediates for drugs treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. This approach underscores the compound's role in developing more sustainable and efficient pharmaceutical manufacturing processes, emphasizing modifications that enhance green metrics such as atom economy and E-factor (Gilbile et al., 2017).
Catalysis in Organic Synthesis
The compound serves as a building block in catalysis, facilitating efficient stereoselective Michael addition reactions. This application is critical in synthesizing γ-nitro carbonyl compounds, showcasing the compound's versatility in organic synthesis and the development of novel organocatalytic methods (Singh et al., 2013).
Anti-tubercular Agents
Research into pyridine derivatives has identified compounds with significant anti-tubercular activity. This emphasizes the potential of 4-Chloro-2-(methylsulfanyl)pyridine derivatives in developing new treatments against Mycobacterium tuberculosis, highlighting its application in medicinal chemistry and drug discovery (Manikannan et al., 2010).
High-Performance Materials
The compound's derivatives have been explored for creating high-refractive-index and small-birefringence transparent polyimides, indicating its utility in developing advanced materials with potential applications in optics and electronics (Tapaswi et al., 2015).
Photoluminescent Materials
Additionally, research into sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, including 4-Chloro-2-(methylsulfanyl)pyridine derivatives, has led to the development of green-emitting iridium(III) complexes. These complexes demonstrate high photoluminescence quantum yields, making them promising candidates for applications in light-emitting devices (Constable et al., 2014).
Safety And Hazards
“4-Chloro-2-(methylsulfanyl)pyridine” is classified as a hazardous chemical. It may cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEHQWVIKAHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441334 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)pyridine | |
CAS RN |
334542-44-8 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



